N-(3-methylphenyl)pyridine-4-carboxamide
Overview
Description
N-(3-methylphenyl)pyridine-4-carboxamide: is an organic compound with the molecular formula C13H12N2O It is a derivative of pyridine and is characterized by the presence of a carboxamide group attached to the 4-position of the pyridine ring and a 3-methylphenyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)pyridine-4-carboxamide typically involves the reaction of 3-methylbenzoic acid with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for purification and isolation of the product can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(3-methylphenyl)pyridine-4-carboxylic acid.
Reduction: Reduction of the carboxamide group can yield N-(3-methylphenyl)pyridine-4-methanamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: N-(3-methylphenyl)pyridine-4-carboxylic acid.
Reduction: N-(3-methylphenyl)pyridine-4-methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-methylphenyl)pyridine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. It can be used in the preparation of ligands for coordination chemistry and as a precursor for the synthesis of heterocyclic compounds.
Biology: In biological research, this compound has been studied for its potential as an inhibitor of certain enzymes. It has shown promise in the inhibition of tyrosine-protein kinases, which are involved in various cellular processes, including cell division and signal transduction.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of diseases such as cancer and tuberculosis. Its ability to inhibit specific enzymes makes it a candidate for targeted therapy.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as tyrosine-protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- N-(4-methylphenyl)pyridine-4-carboxamide
- N-(3-chlorophenyl)pyridine-4-carboxamide
- N-(3-methoxyphenyl)pyridine-4-carboxamide
Comparison: N-(3-methylphenyl)pyridine-4-carboxamide is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as N-(4-methylphenyl)pyridine-4-carboxamide, the position of the methyl group can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties. The presence of different substituents on the phenyl ring, such as chlorine or methoxy groups, can also alter the compound’s solubility, stability, and reactivity.
Properties
IUPAC Name |
N-(3-methylphenyl)pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-3-2-4-12(9-10)15-13(16)11-5-7-14-8-6-11/h2-9H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZLQCLKNQSQQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966461 | |
Record name | N-(3-Methylphenyl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10966461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5210-40-2 | |
Record name | N-(3-Methylphenyl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10966461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.